molecular formula C10H13N3OS B4841225 2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide

2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide

Cat. No. B4841225
M. Wt: 223.30 g/mol
InChI Key: IUSZTZBTJVGIFU-UHFFFAOYSA-N
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Description

2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide, also known as FPHC, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPHC is a hydrazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the formation of a reactive intermediate that can react with ROS. This reaction leads to the formation of a fluorescent product that can be detected using imaging techniques.
Biochemical and Physiological Effects
2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects. In addition to its potential as a probe for ROS detection, 2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide has also been shown to have anti-inflammatory and antioxidant properties. 2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide has also been investigated for its potential as an anticancer agent, with promising results in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide is its specificity for ROS detection, making it a powerful tool for investigating oxidative stress in living cells. However, 2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide has some limitations as well, including its potential for toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are many potential future directions for research on 2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide. One promising area of investigation involves the development of new derivatives of 2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide with improved solubility and specificity for ROS detection. Other potential directions for research include the development of 2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide-based therapies for inflammatory and oxidative stress-related diseases, as well as the investigation of 2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide as a potential anticancer agent.

Scientific Research Applications

2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide has been widely studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide as a probe for the detection of reactive oxygen species (ROS) in living cells. 2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to react specifically with ROS, leading to the formation of a fluorescent product that can be easily detected using microscopy or other imaging techniques.

properties

IUPAC Name

N-(1-phenylethylcarbamothioylamino)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-8(9-5-3-2-4-6-9)12-10(15)13-11-7-14/h2-8H,1H3,(H,11,14)(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSZTZBTJVGIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-formyl-N-(1-phenylethyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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